4-tert-butyl-N-hydroxybenzamide
Overview
Description
“4-tert-butyl-N-hydroxybenzamide” is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.24 g/mol . The IUPAC name for this compound is N-tert-butyl-4-hydroxybenzamide .
Synthesis Analysis
The synthesis of 4-hydroxybenzamide analogues, which includes “4-tert-butyl-N-hydroxybenzamide”, involves imidation, EDC coupling, and etherification reactions . Another synthesis method involves the condensation of aromatic aldehydes and commercially available 4- (tert-butyl)benzoic acid .Molecular Structure Analysis
The InChI code for “4-tert-butyl-N-hydroxybenzamide” is1S/C11H15NO2/c1-11(2,3)12-10(14)8-4-6-9(13)7-5-8/h4-7,13H,1-3H3,(H,12,14)
. The Canonical SMILES for this compound is CC(C)(C)NC(=O)C1=CC=C(C=C1)O
. Physical And Chemical Properties Analysis
“4-tert-butyl-N-hydroxybenzamide” has a molecular weight of 193.24 g/mol . It has a XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It also has a rotatable bond count of 2 . The topological polar surface area of the compound is 49.3 Ų .Scientific Research Applications
Antioxidant Activity
4-tert-butyl-N-hydroxybenzamide and its derivatives have been synthesized and studied for their potential antioxidant activities. For instance, N-substituted salicylic acid amides have been synthesized, which include sterically hindered phenols like 3-tert-butyl-N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-ethyl-2-hydroxybenzamide, demonstrating potential as antioxidants. The formation of hydrogen bonds by these molecules has been evidenced through UV and IR spectroscopy (Storozhok et al., 2013).
Crystal Structure Analysis
The crystal structures of compounds similar to 4-tert-butyl-N-hydroxybenzamide, such as 1,4-bis(3,5-di-tert-butyl-2-hydroxybenzamido)butane, have been characterized using single-crystal X-ray diffraction. This research provides insight into the different interactions exhibited by these compounds and their crystal packing, based on hydrogen bonds (Jiménez et al., 2007).
Catalytic Applications
Chiral N-hydroxybenzamides have been synthesized and studied as precursors for chiral short-lived N-oxyl radicals. These radicals have been characterized and used in kinetic studies for hydrogen atom transfer processes, showing moderate chiral discrimination. This research suggests potential applications in asymmetric oxidations (Capraro et al., 2014).
Ligand Development
Research has been conducted on developing new anionic cobalt complexes using highly hindered bis-amides, including derivatives of 4-tert-butyl-N-hydroxybenzamide, as ligands. These ligands have been prepared and their complexing ability toward Co(II) has been investigated, showing potential for applications in coordination chemistry (Jiménez et al., 2007).
Synthetic Chemistry Applications
Several studies have explored the synthesis of various derivatives and related compounds to 4-tert-butyl-N-hydroxybenzamide for diverse applications in synthetic chemistry. These include studies on the synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde (Inagaki et al., 2003) and directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide (Reitz & Massey, 1990).
Safety And Hazards
“4-tert-butyl-N-hydroxybenzamide” is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of accidental ingestion, rinse mouth and seek medical help .
properties
IUPAC Name |
4-tert-butyl-N-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)9-6-4-8(5-7-9)10(13)12-14/h4-7,14H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTKRCPHQXJOFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80613051 | |
Record name | 4-tert-Butyl-N-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80613051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-hydroxybenzamide | |
CAS RN |
62034-73-5 | |
Record name | 4-tert-Butyl-N-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80613051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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